REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:14]2[CH2:13][CH2:12][O:11][CH2:10][C:9]=2[S:8][C:7]=1[NH2:15])=O)C.[CH:16]([NH2:18])=O>>[N:15]1[C:7]2[S:8][C:9]3[CH2:10][O:11][CH2:12][CH2:13][C:14]=3[C:6]=2[C:4](=[O:3])[NH:18][CH:16]=1
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Name
|
|
Quantity
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26 g
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Type
|
reactant
|
Smiles
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C(C)OC(=O)C1=C(SC=2COCCC21)N
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
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FILTRATION
|
Details
|
was filtered off
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Type
|
WASH
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Details
|
washed with water (2×80 ml)
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Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C. for 18 h which
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CNC(C2=C1SC1=C2CCOC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |